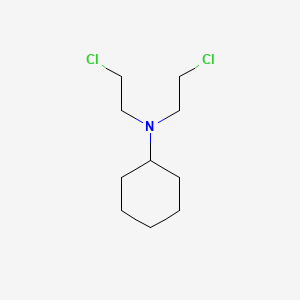
Cyclohexylamine, N,N-bis(2-chloroethyl)-
Vue d'ensemble
Description
Cyclohexylamine, N,N-bis(2-chloroethyl)- is a chemical compound with the molecular formula C10H19Cl2N and a molecular weight of 224.171. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its two chloroethyl groups attached to a cyclohexylamine backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexylamine, N,N-bis(2-chloroethyl)- can be synthesized through the reaction of cyclohexylamine with 2-chloroethyl chloride. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The reaction can be represented as follows:
[ \text{Cyclohexylamine} + 2 \text{Chloroethyl Chloride} \rightarrow \text{Cyclohexylamine, N,N-bis(2-chloroethyl)-} ]
Industrial Production Methods
Industrial production of Cyclohexylamine, N,N-bis(2-chloroethyl)- involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexylamine, N,N-bis(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The chloroethyl groups can be hydrolyzed to form corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Substitution: Formation of substituted cyclohexylamine derivatives.
Oxidation: Formation of oxidized products such as cyclohexanone derivatives.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of alcohol derivatives.
Applications De Recherche Scientifique
Cyclohexylamine, N,N-bis(2-chloroethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its effects on biological systems and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic applications, including its role as an alkylating agent in cancer research.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism of action of Cyclohexylamine, N,N-bis(2-chloroethyl)- involves its ability to act as an alkylating agent. It forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and DNA damage. This results in the inhibition of DNA replication and transcription, ultimately causing cell death. The compound specifically targets rapidly dividing cells, making it a potent cytotoxic agent .
Comparaison Avec Des Composés Similaires
Cyclohexylamine, N,N-bis(2-chloroethyl)- can be compared with other similar compounds such as:
Phosphoramide Mustard: Another alkylating agent with similar cytotoxic properties.
Mechlorethamine: A nitrogen mustard compound used in chemotherapy.
Cyclophosphamide: A prodrug that is metabolized to active alkylating agents.
Uniqueness
Cyclohexylamine, N,N-bis(2-chloroethyl)- is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N,N-bis(2-chloroethyl)cyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Cl2N/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h10H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFCIQDIWCBIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCCl)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195373 | |
| Record name | Cyclohexylamine, N,N-bis(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4261-59-0 | |
| Record name | Cyclohexylamine, N,N-bis(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexylamine, N,N-bis(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


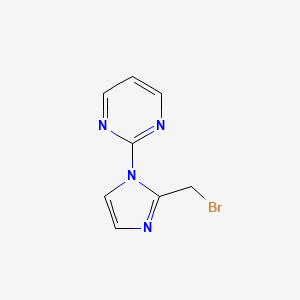
![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]amino}benzoic acid](/img/structure/B14172928.png)
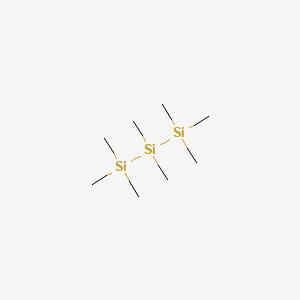
![(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14172945.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol](/img/structure/B14172956.png)
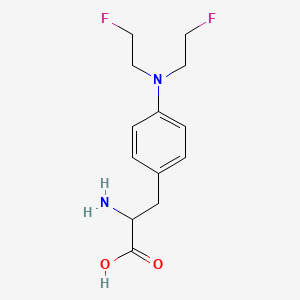


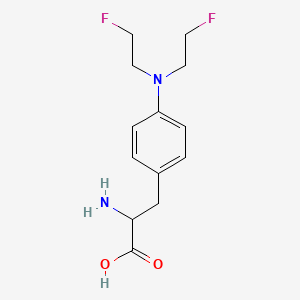
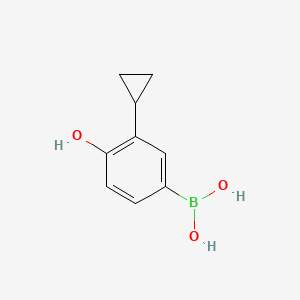
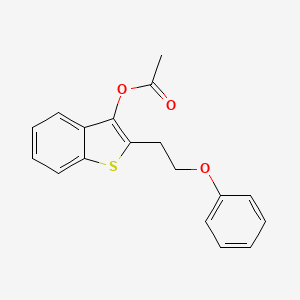

![4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14172995.png)
